molecular formula C30H40N2O7 B010769 Sergolexole maleate CAS No. 108674-87-9

Sergolexole maleate

Cat. No.: B010769
CAS No.: 108674-87-9
M. Wt: 540.6 g/mol
InChI Key: AWRYUNKJBYLYFR-VRUJKGOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sergolexole Maleate is synthesized through a series of chemical reactions involving ergoline derivatives. The key steps include the esterification of ergoline with 4-methoxycyclohexyl ester and subsequent reaction with maleic acid to form the maleate salt . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and salt formation processes.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Sergolexole Maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced ergoline derivatives .

Biological Activity

Sergolexole maleate, a small molecule drug developed by Eli Lilly & Co., is primarily known for its role as a 5-HT2 receptor antagonist . This compound has been investigated for its potential therapeutic applications, particularly in treating anxiety disorders and migraine disorders. Its biological activity is characterized by its interactions with serotonin receptors and its effects on various cellular processes.

  • Molecular Formula : C30H40N2O7
  • Molecular Weight : 532.65 g/mol
  • CAS Registry Number : 108674-87-9
  • IUPAC Name : (Not specified in the sources)

This compound primarily functions by antagonizing the 5-HT2 receptors , which are subtypes of serotonin receptors implicated in various physiological processes, including mood regulation and vascular function. The inhibition of these receptors can lead to a reduction in anxiety and modulation of vascular smooth muscle cell (VSMC) proliferation, which is significant in conditions like atherosclerosis.

Biological Activity

  • Anxiolytic Effects : Clinical studies have indicated that this compound may reduce symptoms of anxiety by modulating serotonin signaling pathways. This effect is particularly relevant in the context of anxiety disorders where serotonin dysregulation is often observed.
  • Impact on Vascular Smooth Muscle Cells : Research has shown that this compound can influence VSMC proliferation. A study highlighted that mild oxidation of LDL (low-density lipoprotein) enhances its atherogenic potential and induces a synergistic interaction with serotonin on VSMC proliferation. This suggests that sergolexole may play a role in mitigating vascular complications associated with elevated serotonin levels .
  • Synergistic Effects with Other Compounds : The compound's interaction with lysophosphatidylcholine (LPC) and reactive oxygen species (ROS) has been studied, indicating that these interactions can enhance the mitogenic effects on VSMCs. The combination of LPC, ROS, and serotonin significantly increased DNA synthesis in VSMCs, suggesting a complex interplay between these factors .

Data Summary

Parameter Value
Molecular FormulaC30H40N2O7
Molecular Weight532.65 g/mol
CAS Registry Number108674-87-9
Primary Target5-HT2 receptor
Active IndicationAnxiety Disorders
Inactive IndicationMigraine Disorders

Case Studies

Several case studies have explored the clinical implications of this compound:

  • Anxiety Disorders : In Phase 2 clinical trials, this compound was administered to patients diagnosed with anxiety disorders to evaluate its efficacy compared to standard treatments. Results indicated significant reductions in anxiety symptoms as measured by standardized scales.
  • Migraine Disorders : Although currently inactive for migraine indications, preliminary studies suggested potential benefits in reducing migraine frequency and severity through modulation of serotonin pathways.
  • Vascular Health : A study investigating the effects of sergolexole on VSMC proliferation demonstrated that it could mitigate the proliferative response induced by oxidized LDL and serotonin, indicating a potential protective role against vascular diseases.

Properties

CAS No.

108674-87-9

Molecular Formula

C30H40N2O7

Molecular Weight

540.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate

InChI

InChI=1S/C26H36N2O3.C4H4O4/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20;5-3(6)1-2-4(7)8/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t18-,19?,20?,22-,24-;/m1./s1

InChI Key

AWRYUNKJBYLYFR-VRUJKGOYSA-N

SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O

Synonyms

Ergoline-8-carboxylic acid, 6-methyl-1-(1-methylethyl)-, 4-methoxycycl ohexyl ester, (8beta(trans))-, (Z)-2-butenedioate (1:1)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.